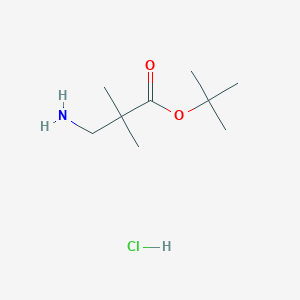

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride

Description

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS: 1443981-80-3) is a specialized organic compound with the molecular formula C₉H₁₉NO₂·HCl and a molecular weight of 209.72 g/mol . Structurally, it features a tert-butyl ester group, a branched 2,2-dimethylpropanoate backbone, and an amino group protonated as a hydrochloride salt. Its SMILES notation is O=C(C(C)(CN)C)OC(C)(C)C.Cl, highlighting the tert-butyl moiety (OC(C)(C)C) and the dimethylated carbon chain .

This compound is a crystalline solid with a purity ≥95%, stable at room temperature . It serves as a critical building block in pharmaceutical synthesis, particularly for drug candidates requiring sterically hindered intermediates to modulate bioavailability or metabolic stability .

Properties

Molecular Formula |

C9H20ClNO2 |

|---|---|

Molecular Weight |

209.71 g/mol |

IUPAC Name |

tert-butyl 3-amino-2,2-dimethylpropanoate;hydrochloride |

InChI |

InChI=1S/C9H19NO2.ClH/c1-8(2,3)12-7(11)9(4,5)6-10;/h6,10H2,1-5H3;1H |

InChI Key |

CESPIJUIAWFJCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpropanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

Starting Material: tert-butyl 3-amino-2,2-dimethylpropanoate

Reagent: Hydrochloric acid (HCl)

Reaction Conditions: The reaction is typically conducted at room temperature with stirring until the formation of the hydrochloride salt is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Substitution: Formation of substituted amino esters.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride serves as a crucial reagent in organic synthesis. It can be utilized for:

- Building Blocks : It acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bulky tert-butyl group enhances steric hindrance, which can influence reaction pathways and selectivity.

- Protecting Group : The compound is often used as a protecting group for amines during peptide synthesis, allowing for the selective functionalization of amino acids without unwanted side reactions.

Medicinal Chemistry

The compound has shown potential in medicinal applications:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells. For example, modifications of similar compounds have demonstrated effectiveness against colon cancer cells .

- Drug Development : Its structural properties make it suitable for the development of new drug candidates targeting various biological pathways. The ability to modify its structure allows for the exploration of different pharmacological profiles .

The biological implications of this compound have been studied extensively:

- Inhibition Studies : Compounds derived from this structure have been evaluated for their ability to act as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy. The IC values indicate promising activity compared to standard treatments like doxorubicin .

- Mechanism of Action : The mechanism often involves interaction with cellular pathways that regulate cell proliferation and apoptosis, making it a candidate for further therapeutic exploration .

Case Study 1: Synthesis and Characterization

A study explored the synthesis of this compound via reaction with appropriate reagents under controlled conditions. The optimization of reaction parameters was crucial to maximize yield and purity.

Case Study 2: Anticancer Properties

In another study, derivatives were synthesized and tested against HeLa cells, showing significant antiproliferative activity. The modifications included structural variations that enhanced their efficacy as HDAC inhibitors .

Table of Applications

| Application Area | Description | Example |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in pharmaceutical synthesis |

| Medicinal Chemistry | Potential drug candidate | Inhibitors for cancer treatment |

| Biological Research | Study of cellular mechanisms | HDAC inhibition studies |

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional and Application Differences

(a) Pharmaceutical Utility

- The tert-butyl 3-amino-2,2-dimethylpropanoate HCl is prioritized in drug discovery for creating peptidomimetics or protease inhibitors, where steric bulk is essential for target binding .

- Ethyl 3-amino-2,2-dimethylpropanoate HCl (CAS: 80253-38-9) is used in intermediate synthesis but may lack the tert-butyl group’s metabolic stability, limiting its use in long-acting formulations .

Research Findings

- Similarity Scores: Computational analyses (e.g., Tanimoto similarity) rank ethyl and methyl analogs as highly similar (0.87–0.93) to the tert-butyl compound, driven by shared 2,2-dimethylpropanoate backbones . However, the tert-butyl group reduces similarity scores by ~7–10% compared to ethyl esters .

- Collision Cross-Section (CCS): The free base form of tert-butyl 3-amino-2,2-dimethylpropanoate (without HCl) exhibits a predicted CCS of 141.3 Ų for [M+H]⁺, suggesting a compact conformation ideal for mass spectrometry-based drug screening .

Biological Activity

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of this compound.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C10H22ClN2O2

- Molecular Weight : 236.75 g/mol

The structure features a tert-butyl group attached to an amino acid derivative, which is significant for its reactivity and biological activity.

Research indicates that the biological activity of this compound may be linked to its ability to inhibit specific enzymes and pathways associated with cancer cell proliferation. The compound has been shown to act on histone deacetylases (HDACs) and heat shock proteins (HSPs), particularly TRAP1, which are critical in cancer cell survival and proliferation.

Inhibition of Cancer Cell Proliferation

A study involving various derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated that several compounds exhibited significant antiproliferative effects on HCT-116 colon cancer cells. The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating varying degrees of potency against cancer cells . Notably, compounds with structural similarities to this compound showed enhanced selectivity towards cancer cells compared to non-cancerous cells like HEK-293 .

Enzyme Inhibition Profiles

The compound has also been investigated for its inhibitory effects on various enzymes:

| Enzyme | IC50 Value (µM) | Selectivity |

|---|---|---|

| Acetylcholinesterase (AChE) | 4.86 ± 0.01 | Moderate |

| Butyrylcholinesterase (BChE) | 1.92 ± 0.11 | High |

| Carboxylesterase (CES) | Not determined | N/A |

These results indicate that this compound exhibits selective inhibition towards BChE over AChE, which may have implications for therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

- Anticancer Activity : In a study assessing the effects of various derivatives on HeLa cells, it was found that certain compounds derived from this compound demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin . This suggests potential as a more effective treatment option.

- Enzyme Interaction Studies : Molecular docking studies revealed that the most active derivatives bind effectively to the ATP-binding site of TRAP1, suggesting a mechanism by which these compounds can exert their anticancer effects through modulation of this protein's activity .

- Toxicity and Selectivity : The selectivity for cancerous over normal cells was confirmed through DAPI staining assays, which indicated nuclear disintegration in treated cancer cells while sparing non-cancerous cells . This highlights the potential for developing targeted therapies with reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.